

Application Notes and Protocols for 4-Ethoxypyrimidine-2-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Ethoxypyrimidine-2-carbonitrile

Cat. No.: B114434

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Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of **4-Ethoxypyrimidine-2-carbonitrile** in medicinal chemistry. The following application notes and protocols are based on the established roles of closely related pyrimidine-carbonitrile derivatives and serve as a guide for potential research and development.

Introduction to the 4-Ethoxypyrimidine-2-carbonitrile Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a carbonitrile (-CN) group and an ethoxy (-OCH₂CH₃) group at positions 2 and 4 respectively, on the pyrimidine ring, as in **4-Ethoxypyrimidine-2-carbonitrile**, offers a unique combination of chemical properties that make it an attractive starting point for drug discovery programs.

The electron-withdrawing nature of the 2-carbonitrile group can modulate the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. The 4-ethoxy group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. While direct biological data for **4-Ethoxypyrimidine-2-carbonitrile** is scarce, its structural similarity to known kinase

inhibitors and other therapeutic agents suggests its potential as a valuable building block in the synthesis of novel drugs.

Potential Therapeutic Applications

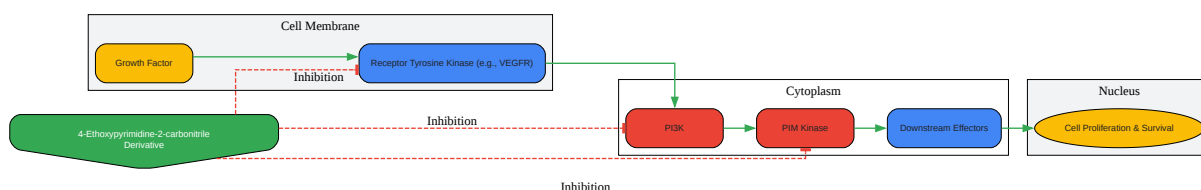
Based on the biological activities of structurally related pyrimidine-carbonitrile derivatives, **4-Ethoxypyrimidine-2-carbonitrile** could serve as a key intermediate in the development of inhibitors for several important drug targets.

Kinase Inhibition

Numerous pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

- **PIM Kinase Inhibition:** Derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.^{[1][2][3]} The **4-ethoxypyrimidine-2-carbonitrile** scaffold could be elaborated to mimic the core structure of these inhibitors.
- **VEGFR-2 Inhibition:** The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth. Pyrimidine-based compounds have been successfully developed as VEGFR-2 inhibitors. The **4-ethoxypyrimidine-2-carbonitrile** core could be functionalized to interact with the ATP-binding site of VEGFR-2.
- **PI3K Inhibition:** The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer. The 2,4-disubstituted pyrimidine scaffold is a common feature in many PI3K inhibitors. **4-Ethoxypyrimidine-2-carbonitrile** could be a starting point for the synthesis of novel PI3K inhibitors.

A hypothetical signaling pathway illustrating the role of these kinases in cancer is presented below.



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Fig. 1: Hypothetical Signaling Pathway Targeted by **4-Ethoxypyrimidine-2-carbonitrile** Derivatives.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of **4-Ethoxypyrimidine-2-carbonitrile** could also be explored for other therapeutic areas, including:

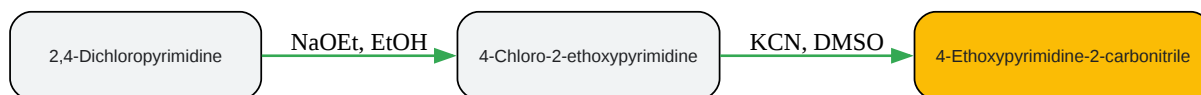
- **Antiviral Agents:** Pyrimidine analogs are cornerstones of antiviral therapy.
- **Central Nervous System (CNS) Disorders:** Certain pyrimidine derivatives have shown activity against CNS targets.
- **Anti-inflammatory Agents:** The pyrimidine core is present in some anti-inflammatory drugs.

Experimental Protocols

The following are proposed synthetic protocols for **4-Ethoxypyrimidine-2-carbonitrile** and its potential derivatization, based on established chemical methodologies for similar pyrimidine compounds.

Proposed Synthesis of 4-Ethoxypyrimidine-2-carbonitrile

A plausible synthetic route to **4-Ethoxypyrimidine-2-carbonitrile** could start from a readily available precursor like 2,4-dichloropyrimidine.



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Fig. 2: Proposed Synthetic Workflow for **4-Ethoxypyrimidine-2-carbonitrile**.

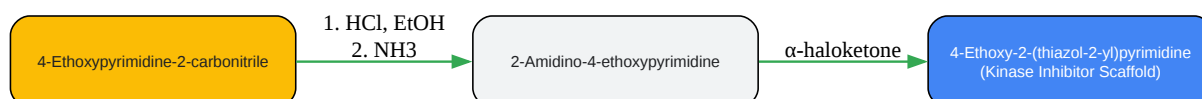
Protocol:

- Synthesis of 4-Chloro-2-ethoxypyrimidine:
 - To a solution of sodium ethoxide (NaOEt) in ethanol (EtOH), add 2,4-dichloropyrimidine at room temperature.
 - Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel.
- Synthesis of **4-Ethoxypyrimidine-2-carbonitrile**:
 - Dissolve 4-chloro-2-ethoxypyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
 - Add potassium cyanide (KCN) to the solution.
 - Heat the reaction mixture at an elevated temperature and monitor its progress by TLC.

- After completion, cool the reaction mixture and pour it into ice-water.
- Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
- Purify the final product by recrystallization or column chromatography.

Proposed Derivatization for Kinase Inhibitor Synthesis

The 2-carbonitrile group of **4-Ethoxypyrimidine-2-carbonitrile** can be a versatile handle for further chemical transformations to build more complex molecules with potential kinase inhibitory activity.



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Fig. 3: Proposed Derivatization Workflow for Kinase Inhibitor Scaffolds.

Protocol:

- Formation of the Amidine:
 - Treat a solution of **4-Ethoxypyrimidine-2-carbonitrile** in anhydrous ethanol with dry hydrogen chloride (HCl) gas at 0°C to form the corresponding imide hydrochloride.
 - After the reaction is complete, remove the solvent under reduced pressure.
 - Dissolve the crude imide in ethanol and treat it with a solution of ammonia in ethanol to form the amidine.
 - Purify the resulting amidine derivative.
- Cyclization to a Thiazole Ring:

- React the amidine with an appropriate α -haloketone in a suitable solvent like ethanol or dimethylformamide (DMF).
- Heat the reaction mixture to facilitate the cyclization reaction.
- Monitor the reaction by TLC.
- Upon completion, work up the reaction mixture by adding water and extracting the product.
- Purify the final thiazolypyrimidine derivative, which can then be further modified and evaluated for kinase inhibitory activity.

Quantitative Data from Related Compounds

While specific quantitative data for **4-Ethoxypyrimidine-2-carbonitrile** is not available, the following table summarizes the inhibitory activities of some related pyrimidine-carbonitrile derivatives against various kinases, illustrating the potential of this chemical class.

Compound Class	Target Kinase	IC50 (nM)	Reference
4-Oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile Derivatives	PIM-1	373 - 909	[3]
Pyrimidine-5-carbonitrile Derivatives	VEGFR-2	530 - 2410	
2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives	PI3K α	31.8	

Conclusion

4-Ethoxypyrimidine-2-carbonitrile represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented biological activities of structurally similar compounds, it holds significant potential as a key building block for the synthesis of novel kinase inhibitors and other therapeutic agents. The proposed synthetic and derivatization protocols provide a starting point for researchers to explore the chemical space around this scaffold and to develop new drug candidates for a variety of diseases. Further investigation into the synthesis and biological evaluation of derivatives of **4-Ethoxypyrimidine-2-carbonitrile** is warranted to fully realize its therapeutic potential.

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